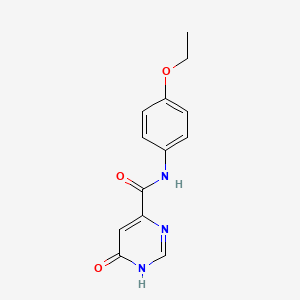

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-10-5-3-9(4-6-10)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKUOFVIBLLMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the desired pyrimidine derivative. The reaction conditions typically involve the use of a base, such as sodium ethoxide, and heating the reaction mixture to facilitate cyclization.

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide has demonstrated significant anticancer properties. In vitro studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 12.5 |

These results indicate that the compound may induce apoptosis in tumor cells while sparing normal cells, potentially through modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Preliminary studies have shown that it can inhibit bacterial growth, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, such as TNF-alpha and IL-6:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()

- Key Differences: The methoxy group (4-OCH₃) vs. Pyrimidine Core: This analogue features a 2-oxo group and a saturated 1,2,3,4-tetrahydro ring, contrasting with the 6-hydroxypyrimidine in the target compound. Additional Substituents: A 4-methylphenyl group at the 4-position and a methyl group at the 6-position, which may enhance steric hindrance or modulate electronic properties.

- Implications : The 2-oxo group and tetrahydro ring could influence hydrogen-bonding capacity and ring planarity, affecting target binding .

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide ()

- Key Differences: Substituents: A 4-ethylphenoxy group at the pyrimidine’s 6-position and a piperidine-carboxamide moiety, differing from the hydroxyl and ethoxyphenyl groups in the target compound.

- Implications: The ethylphenoxy and fluorobenzyl groups may confer distinct solubility and target selectivity compared to the target’s ethoxyphenyl-hydroxypyrimidine system .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

N-(4-Ethoxyphenyl) Analogues in EPA Databases ()

- Regulatory Data: Compounds like N-(4-ethoxyphenyl)acetamide are documented in environmental databases (e.g., EPA STORET) for monitoring persistence and toxicity.

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide features a pyrimidine core with hydroxyl and carboxamide functional groups, which are known to influence its biological properties. The ethoxy substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide can be attributed to several mechanisms:

- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

- Antiviral Properties : Research indicates that modifications in the carboxamide group can drastically affect antiviral activity, suggesting that this compound may exhibit similar properties .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and viral replication, although detailed studies are still required to elucidate these pathways.

Antiproliferative Activity

A study conducted on various derivatives of pyrimidine carboxamides revealed that compounds with the carboxamide moiety displayed superior antiproliferative activity compared to their carbothioamide counterparts. For instance, derivatives with specific substitutions demonstrated IC50 values as low as 30 µM in cellular assays .

Antiviral Activity

In vitro studies have indicated that modifications at the C5 position of similar compounds can lead to a complete loss of antiviral activity, emphasizing the importance of specific functional groups for maintaining efficacy against viral targets .

Case Studies

- Anticancer Studies : A series of experiments demonstrated that N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide derivatives exhibited potent activity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the S phase.

- Antiviral Screening : Compounds structurally related to N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide were tested against Hepatitis C virus (HCV) and showed promising results with IC50 values below 50 nM, indicating strong antiviral potential .

Table 1: Biological Activity Summary

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide | Anticancer | 30 | Induces apoptosis |

| Related Pyrimidine Derivative | Antiviral | <50 | Inhibits viral replication |

| Other Carboxamide Derivative | Antiproliferative | 42 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.